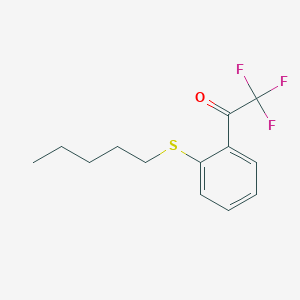

2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone

Description

2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group at the 2-position and an n-pentylthio (-S-C₅H₁₁) substituent at the 3'-position of the acetophenone scaffold. This compound is structurally distinct due to the electron-withdrawing trifluoromethyl group and the sulfur-containing alkyl chain, which influence its electronic properties, steric bulk, and reactivity.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-pentylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3OS/c1-2-3-6-9-18-11-8-5-4-7-10(11)12(17)13(14,15)16/h4-5,7-8H,2-3,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNNZJPMKWNOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the pentylthio group to the acetophenone core. One common method is the nucleophilic substitution reaction where a pentylthiol reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pentylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

The following analysis compares 2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone with structurally related trifluoroacetophenone derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Effects on Electronic and Steric Properties

| Compound | Substituent(s) | Electronic Effect | Steric Effect | Evidence ID |

|---|---|---|---|---|

| 2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone | 3'-n-pentylthio, 2-CF₃ | Strongly electron-withdrawing (CF₃), moderate electron donation (thioether) | High steric bulk (pentyl chain) | [11], [16] |

| 2,2,2-Trifluoroacetophenone | 2-CF₃ | Strongly electron-withdrawing | Minimal steric hindrance | [2], [6], [9] |

| 3'-Methyl-2,2,2-trifluoroacetophenone | 3'-CH₃, 2-CF₃ | Electron-withdrawing (CF₃) + weak electron donation (CH₃) | Moderate steric hindrance | [4], [7], [10] |

| 3',4',5'-Trichloro-2,2,2-trifluoroacetophenone | 3',4',5'-Cl, 2-CF₃ | Strongly electron-withdrawing (Cl, CF₃) | High steric hindrance | [13] |

| 2-Chloro-2,2-difluoroacetophenone | 2-Cl, 2-F₂ | Electron-withdrawing (Cl, F) | Moderate steric hindrance | [9] |

Key Observations :

- The trifluoroacetyl group (CF₃) dominates the electronic profile, making all derivatives strongly electron-withdrawing.

- The n-pentylthio group introduces significant steric bulk compared to smaller substituents like methyl or halogens .

- Thioether groups (e.g., pentylthio) may donate electron density via sulfur’s lone pairs, partially counteracting the CF₃ group’s withdrawal .

Reactivity in Chemical Reactions

| Compound | Reaction Type | Reactivity/Outcome | Evidence ID |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Hydroboration | Quantitative conversion in 15 min (room temp) due to CF₃’s electron withdrawal | [2] |

| 2,2,2-Trifluoroacetophenone | Polymer synthesis | Controls ion exchange capacity (IEC) in copolymers via comonomer ratios | [5] |

| 2-Chloro-2,2-difluoroacetophenone | Difluorocarbene generation | Acts as a non-ODS difluorocarbene precursor for aryl ether synthesis | [9] |

| 3'-Methyl-2,2,2-trifluoroacetophenone | AChE inhibition | Moderate binding affinity (ΔG = -11.80 kcal/mol) as a positive control | [4], [10] |

Key Observations :

- Electron-withdrawing groups (e.g., CF₃) accelerate reactions sensitive to electrophilicity, such as hydroboration .

- Steric bulk in 2'-(n-pentylthio)-2,2,2-trifluoroacetophenone may hinder reactions requiring substrate accessibility, unlike smaller analogs like 3'-methyl derivatives.

- Halogenated derivatives (e.g., 2-chloro-2,2-difluoroacetophenone) enable specialized applications, such as eco-friendly difluoromethylation .

Key Observations :

- Smaller substituents (e.g., methyl) favor bioactivity, as seen in 3'-methyl-2,2,2-trifluoroacetophenone’s AChE binding .

- Bulkier groups (e.g., pentylthio) may reduce bioavailability or target engagement, explaining the lack of reported biological data .

Key Observations :

- Trifluoroacetophenone derivatives are versatile in materials science, with CF₃ enhancing thermal stability and electrochemical performance .

Biological Activity

2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a pentylthio substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and drug discovery, due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H14F3OS

- Molecular Weight : Approximately 292.3 g/mol

The trifluoromethyl group enhances the compound's electronic properties, which may influence its biological interactions. The pentylthio group is expected to provide unique steric and electronic effects that can modulate the compound's reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures to 2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone can interact with various biological targets, including enzymes and receptors. These interactions may influence metabolic pathways and exhibit potential therapeutic effects.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | C9H7F3O | Lacks sulfur substituent; simpler structure |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | C10H9F3O | Contains methoxy group; different electronic properties |

| 3,5-Dichloro-2,2,2-trifluoroacetophenone | C9H7Cl2F3O | Contains chlorine; different reactivity profile |

The specific mechanisms by which 2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone exerts its biological effects are not yet fully elucidated. However, compounds with similar structures have demonstrated:

- Enzyme Inhibition : Some fluorinated compounds can inhibit key metabolic enzymes, potentially leading to altered metabolic pathways.

- Receptor Modulation : Interaction with various receptors may result in changes in cellular signaling pathways.

- Antiproliferative Activity : Preliminary data indicate that fluorinated compounds can exhibit antiproliferative effects against cancer cell lines.

Case Studies

- Antiproliferative Studies : Research has shown that fluorinated compounds can inhibit the growth of cancer cell lines. For instance, studies on related compounds demonstrated significant antiproliferative activity against breast and colon cancer cell lines . The exact role of the trifluoromethyl and pentylthio groups in enhancing this activity warrants further investigation.

- Enzyme Interaction Studies : Investigations into enzyme interactions have revealed that structurally similar compounds can act as inhibitors for enzymes involved in critical metabolic processes. Understanding these interactions is crucial for elucidating the potential therapeutic applications of 2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone.

Future Research Directions

Further research is necessary to explore:

- The specific biological targets of 2'-(n-Pentylthio)-2,2,2-trifluoroacetophenone.

- Detailed mechanistic studies to understand how this compound influences cellular processes.

- Potential therapeutic applications , particularly in oncology and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.